molecular formula C13H10Cl2N4O B10788218 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol

Cat. No.: B10788218
M. Wt: 309.15 g/mol
InChI Key: QEHVTUCLCBXQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol typically involves the reaction of benzotriazole derivatives with chlorophenol compounds under specific conditions. One common method includes the use of 2-(1H-benzotriazol-1-yl)acetonitrile as an intermediate, which undergoes further reactions to form the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific solvents, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, influencing various biological pathways. The benzotriazole moiety plays a crucial role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol can be compared with other benzotriazole derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific structure, which combines the properties of benzotriazole and dichlorophenol, leading to its wide range of applications in various fields.

Properties

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVTUCLCBXQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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